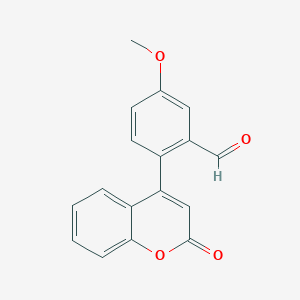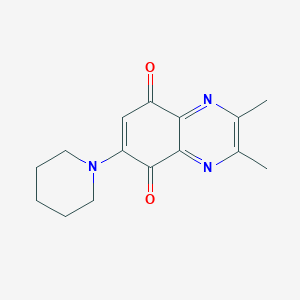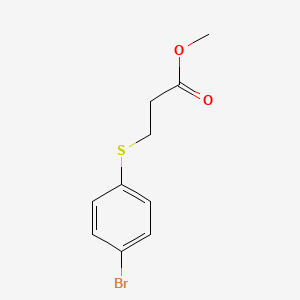
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde is a chemical compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This specific compound is characterized by the presence of a methoxy group and a benzaldehyde moiety attached to the chromen-4-yl core, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 4-hydroxycoumarin under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the chromen-4-yl core. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Exhibits antimicrobial and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Potential use in the development of anticoagulant and anticancer agents.
Industry: Utilized in the synthesis of dyes and optical brighteners
作用機序
The biological activity of 5-methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: Inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Anticoagulant Activity: Inhibits vitamin K epoxide reductase, reducing the synthesis of clotting factors.
類似化合物との比較
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial and anti-inflammatory activities.
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: Exhibits potent antibacterial and antifungal activities.
Uniqueness: 5-Methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde stands out due to its unique combination of a methoxy group and a benzaldehyde moiety, which enhances its biological activity and makes it a versatile compound for various applications .
特性
CAS番号 |
820209-50-5 |
|---|---|
分子式 |
C17H12O4 |
分子量 |
280.27 g/mol |
IUPAC名 |
5-methoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C17H12O4/c1-20-12-6-7-13(11(8-12)10-18)15-9-17(19)21-16-5-3-2-4-14(15)16/h2-10H,1H3 |
InChIキー |
UPODBZBBLVKRCY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC3=CC=CC=C32)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)

![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)

![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)




